![molecular formula C10H14O B3025577 1-(2,3-Dimethylphenyl)ethanol CAS No. 60907-90-6](/img/structure/B3025577.png)
1-(2,3-Dimethylphenyl)ethanol
Overview
Description
1-(2,3-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da . It is also known by other names such as 1-(2,3-Dimethylbenzene)-1-ethanol, 1-(2,3-dimethylphenyl)ethan-1-ol, and 2,3-Dimethyl-α-Methylbenzyl Alcohol .
Molecular Structure Analysis
1-(2,3-Dimethylphenyl)ethanol contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
1-(2,3-Dimethylphenyl)ethanol has a molecular formula of C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .Scientific Research Applications
Chiral Synthesis and Drug Intermediates
1-(2,3-Dimethylphenyl)ethanol serves as a valuable chiral building block for drug synthesis. Its enantiomerically pure form is essential for producing biologically active compounds. Researchers have explored green approaches to prepare this compound, including using the yeast Saccharomyces cerevisiae as a biocatalyst and natural deep eutectic solvents (NADES) as alternative solvents . The efficient reduction of 1-(2,3-Dimethylphenyl)ethanone to the corresponding alcohol demonstrates its potential in drug synthesis.
Pharmaceutical Formulations
1-(2,3-Dimethylphenyl)ethanol may find application in pharmaceutical formulations beyond its role as an intermediate. Its solubility, stability, and compatibility with other excipients make it a potential candidate for drug delivery systems or topical formulations.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKWRSEFKVTIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969117 | |
Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)ethanol | |
CAS RN |
54166-49-3 | |
Record name | Benzenemethanol, ar,ar,alpha-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054166493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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